L-VALINE (13C5,D8,15N)
CAS No.:
Cat. No.: VC3684844
Molecular Formula:
Molecular Weight: 131.15
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 131.15 |
|---|
Introduction
Physical and Chemical Properties
Molecular Characteristics
L-VALINE (13C5,D8,15N) maintains the fundamental structure of L-valine while incorporating stable isotopes that alter its mass properties. The key molecular characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | 13C5H3D815NO2 |
| Molecular Weight | 131.15 g/mol |
| CAS Number | 1994261-62-9 |
| Physical State | Solid at room temperature |
| Appearance | White to off-white powder |
| Isotopic Enrichment | 97-99% for 13C, D, and 15N |
These properties distinguish L-VALINE (13C5,D8,15N) from standard L-valine and other isotopically labeled variants . The increased molecular weight resulting from the isotopic substitutions alters the compound's behavior in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it easily distinguishable from natural valine.
| Storage Form | Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Applications in Scientific Research
Metabolic Research Applications
L-VALINE (13C5,D8,15N) serves as a valuable tool in metabolic research, particularly in studies tracking the fate of amino acids through complex biochemical pathways. The comprehensive isotopic labeling allows researchers to follow the compound through various metabolic transformations while maintaining the ability to distinguish it from endogenous valine . This property is particularly useful in:
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Metabolic flux analysis studies, where the flow of carbon, nitrogen, and hydrogen atoms through metabolic networks is monitored
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Protein turnover studies, where the incorporation of labeled valine into proteins and their subsequent degradation can be measured
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Metabolic disorder investigations, where abnormalities in amino acid metabolism can be precisely characterized using isotopic tracers
The stable isotope catalog for metabolic research frequently lists L-VALINE (13C5,D8,15N) alongside other isotopically labeled amino acids as essential tools for these applications . The non-radioactive nature of these stable isotopes makes them safer alternatives to radioactive tracers while providing comparable or superior analytical sensitivity when coupled with modern detection methods.
Role in Protein Synthesis Studies
Cell-free protein synthesis systems represent a significant application area for L-VALINE (13C5,D8,15N). These in vitro systems allow for the production of proteins outside of living cells, offering greater control over the incorporation of non-natural or labeled amino acids. L-VALINE (13C5,D8,15N) is specifically mentioned in resources discussing cell-free protein synthesis with isotopically labeled amino acids .
The incorporation of this triple-labeled valine into proteins provides several advantages for structural biology studies:
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Enhanced signal-to-noise ratio in NMR spectroscopy experiments
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Improved resolution in multidimensional NMR experiments
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Ability to selectively observe valine residues within complex protein structures
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Facilitation of assignment in structural determination studies
Researchers can produce proteins with site-specific or uniform incorporation of L-VALINE (13C5,D8,15N), depending on the experimental design and the specific questions being addressed.
Drug Development and Pharmacokinetic Studies
The pharmaceutical industry has increasingly utilized deuterated compounds in drug development, and L-VALINE (13C5,D8,15N) fits into this broader trend. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules primarily as tracers for quantitation during the drug development process .
Deuteration has gained particular attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow metabolic processes that involve breaking these bonds. This property can potentially:
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Extend the half-life of drug compounds
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Reduce the formation of toxic metabolites
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Improve the safety profile of medications
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Enhance therapeutic efficacy through more stable drug concentrations
Current Research Findings
Impact of Deuteration on Pharmacological Properties
The referenced literature indicates that L-VALINE (13C5,D8,15N) is part of a comprehensive toolbox of labeled amino acids used for these structural biology applications . The ability to incorporate this compound into proteins either uniformly or selectively provides researchers with flexible options for addressing complex structural questions.
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